



Application Notes and Protocols for Matrigel Invasion Assay Using NSC47924

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Compound of Interest		
Compound Name:	NSC47924	
Cat. No.:	B1680223	Get Quote

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Introduction

Cellular invasion through the extracellular matrix (ECM) is a fundamental process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This assay employs a Boyden chamber system where a layer of Matrigel, a reconstituted basement membrane, acts as a barrier that invasive cells must degrade and traverse to move towards a chemoattractant. **NSC47924** has been identified as a small molecule inhibitor of the 67 kDa laminin receptor (67LR).[1][2][3][4] The 67LR is overexpressed in many cancer cells and plays a crucial role in mediating cell adhesion to laminin, a major component of the basement membrane, thereby promoting cell migration and invasion.[1][5] **NSC47924** has been shown to specifically inhibit the interaction between 67LR and laminin, leading to a reduction in cancer cell adhesion, migration, and invasion.[1][2][3] These application notes provide a detailed protocol for utilizing the Matrigel invasion assay to evaluate the inhibitory effects of **NSC47924** on cancer cell invasion.

Mechanism of Action of NSC47924

NSC47924 functions by directly interfering with the binding of the 67LR to laminin.[1][2] The molecule engages with critical amino acid residues (W176 and L173) within peptide G of the 37LRP (the precursor to 67LR), a region essential for specific laminin binding.[1][2][3] By blocking this interaction, **NSC47924** effectively curtails the downstream signaling events that promote cell adhesion and invasion. Furthermore, studies have indicated that **NSC47924** can



induce the internalization of the 37/67 kDa LR, reducing its availability on the cell surface to interact with the ECM.[6][7]

Quantitative Data Summary

The following table summarizes the quantitative data regarding the inhibitory effects of **NSC47924** on cell adhesion and invasion.

Parameter	Cell Line	Value	Reference
IC50 for inhibition of cell adhesion to Laminin	LR-293 (HEK-293 cells transfected with 37LRP/67LR)	19.35 μmol/L	[2][3][8]
Ki for inhibition of cell adhesion to Laminin	LR-293	2.45 μmol/L	[2][3][8]
IC50 for inhibition of r37LRP binding to Laminin	In vitro	58.9 μΜ	[1]
Ki for inhibition of r37LRP binding to Laminin	In vitro	35.5 μΜ	[1]
Concentration for significant inhibition of Matrigel invasion	LR-293	20 μΜ	[1][8]

Experimental Protocols

This section provides a detailed methodology for performing a Matrigel invasion assay to assess the anti-invasive properties of **NSC47924**.

Materials and Reagents

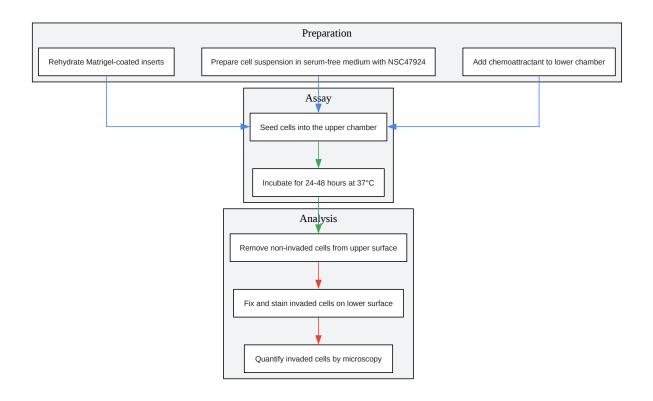
- Invasive cancer cell line (e.g., LR-293, HT-1080)
- NSC47924



- Corning® Matrigel® Basement Membrane Matrix
- 24-well BioCoat[™] Matrigel[™] Invasion Chambers or uncoated transwell inserts and Matrigel to coat
- Cell culture medium (specific to the cell line)
- Fetal Bovine Serum (FBS)
- Serum-free cell culture medium
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS, methanol)
- Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
- Cotton swabs
- Inverted microscope

Experimental Workflow





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Caption: Workflow for the Matrigel invasion assay with NSC47924.

Detailed Protocol

- 1. Preparation of Matrigel-Coated Inserts
- If using pre-coated inserts, allow them to come to room temperature.[9]



- If coating your own inserts, thaw Matrigel on ice at 4°C. Dilute the Matrigel to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free medium.[10]
- Add 50-100 μL of the diluted Matrigel solution to the upper chamber of the inserts and incubate at 37°C for at least 2 hours to allow for gelling.[10][11]
- Carefully remove any remaining liquid from the inserts without disturbing the Matrigel layer.
- Rehydrate the Matrigel layer by adding warm, serum-free medium to the upper and lower chambers and incubate for 2 hours at 37°C.[12] After rehydration, carefully remove the medium.
- 2. Cell Preparation and Seeding
- Culture the chosen cancer cell line to sub-confluency (around 80%).
- The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium and incubating overnight.
- On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium.
- Count the cells and adjust the concentration to 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free medium.
- Prepare cell suspensions containing different concentrations of **NSC47924** (e.g., 0 μ M, 10 μ M, 20 μ M, 50 μ M). A vehicle control (e.g., DMSO) should be included at a concentration equivalent to that in the highest **NSC47924** treatment.
- Add 500 μL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower (basolateral) chamber of the 24-well plate.
- Add 200-500 μL of the prepared cell suspension to the upper (apical) chamber of the inserts.
 [12][13]
- 3. Incubation

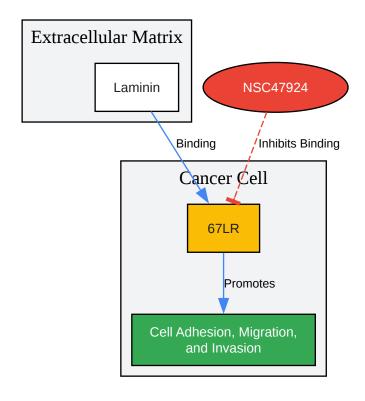


- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time should be optimized based on the invasive properties of the cell line.
- 4. Staining and Quantification
- After incubation, carefully remove the inserts from the plate.
- Using a cotton swab, gently remove the non-invaded cells and the Matrigel layer from the upper surface of the membrane.[11][12]
- Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixative solution (e.g., 4% paraformaldehyde or 70% ethanol) for 10-20 minutes.[11]
- · Wash the inserts gently with PBS.
- Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes at room temperature.[11]
- Wash the inserts thoroughly with distilled water to remove excess stain and allow them to air dry.[11]
- Using an inverted microscope, count the number of stained, invaded cells on the lower surface of the membrane. Count at least four random fields of view per insert and calculate the average number of invaded cells.
- Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.

Signaling Pathway

The following diagram illustrates the inhibitory effect of **NSC47924** on the 67LR-mediated cell invasion pathway.





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Caption: Inhibition of 67LR-Laminin interaction by NSC47924.

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